molecular formula C10H14N2O2 B2509380 N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 2097864-67-8

N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B2509380
CAS No.: 2097864-67-8
M. Wt: 194.234
InChI Key: TZTOOKJUBYQFEH-UHFFFAOYSA-N
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Description

N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.234. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

Compounds structurally related to N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide have been investigated for their synthesis methodologies and potential antiviral activities. For instance, the study on the synthesis of certain thiazole C-nucleosides outlines a general reaction pathway that could be applied to similar compounds for evaluating their antiviral properties against various viruses. This indicates a potential application in the design of antiviral agents (Srivastava et al., 1977).

Chemical Synthesis Techniques

Research on compounds like this compound often focuses on their chemical synthesis. A study by Shapiro (1993) on dimethyl amino[(phenylthio)methyl]malonate demonstrates a methodology for the synthesis of oxazole-4-carboxylates, highlighting the versatility of these compounds in chemical synthesis and the potential for generating novel molecules with varied biological activities (Shapiro, 1993).

Applications in Anticancer Research

Functionalized amino acid derivatives, including those structurally similar to this compound, have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. This suggests a potential application in designing new anticancer agents, indicating the role such compounds could play in the development of therapeutic strategies against various types of cancer (Kumar et al., 2009).

Development of Novel Organic Synthesis Methods

The synthesis of 2-phenyl-4,5-substituted oxazoles via copper-catalyzed intramolecular cyclization represents another area of research that compounds like this compound could contribute to. This research highlights the ongoing development of novel organic synthesis methods that can facilitate the creation of complex molecules for various applications (Kumar, Saraiah, Misra, & Ila, 2012).

Heterocyclic Chemistry and Drug Development

The study of heterocyclic derivative syntheses, such as the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, opens up possibilities for the development of drugs and other organic compounds with significant biological activities. This research underscores the importance of heterocyclic chemistry in the discovery and development of new pharmaceuticals (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Future Directions

Oxazole derivatives, including N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide, continue to be of interest in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing various oxazole derivatives and screening them for various biological activities .

Mechanism of Action

Properties

IUPAC Name

N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6-9(7(2)14-12-6)10(13)11-8-4-3-5-8/h8H,3-5H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTOOKJUBYQFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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